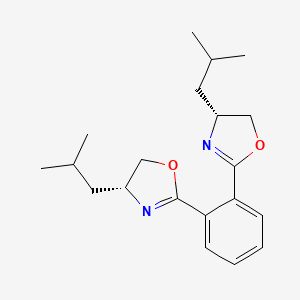
1,2-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand that has gained attention in the field of asymmetric synthesis. This compound is characterized by its two oxazoline rings attached to a benzene core, with isobutyl groups providing steric hindrance. The chiral centers in the oxazoline rings make it a valuable ligand for enantioselective catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of amino alcohols and carboxylic acids.
Automated Substitution Reactions: Employing automated systems to attach the oxazoline rings to the benzene core, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Applications De Recherche Scientifique
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a chiral ligand. The oxazoline rings coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. The steric hindrance provided by the isobutyl groups enhances the selectivity of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
1,2-Bis(®-4-tert-butyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with tert-butyl groups instead of isobutyl, offering different steric properties.
1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Contains phenyl groups, providing different electronic and steric effects.
Uniqueness
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific chiral centers and the steric hindrance provided by the isobutyl groups. This makes it particularly effective in certain enantioselective catalytic processes, offering high selectivity and efficiency.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4R)-4-(2-methylpropyl)-2-[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
ARSXDXCDQDZGBT-HZPDHXFCSA-N |
SMILES isomérique |
CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC(C)C |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





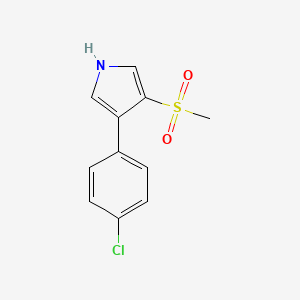
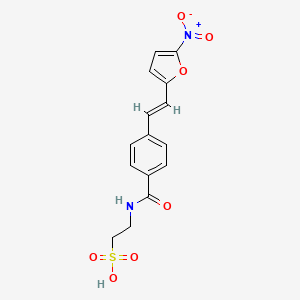
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)

![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
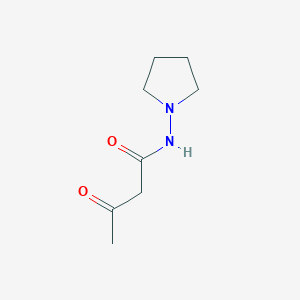

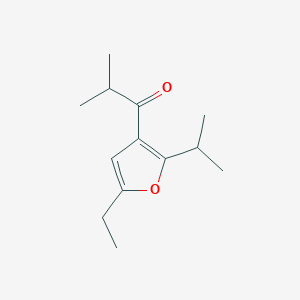
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)

